molecular formula C20H22N4O5 B1201512 Camostat CAS No. 59721-28-7

Camostat

Cat. No. B1201512
CAS RN: 59721-28-7
M. Wt: 398.4 g/mol
InChI Key: XASIMHXSUQUHLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Camostat involves multiple reaction steps starting with dimethylamine as the starting material. Through a series of reactions including the reduction of the nitro group with ammonium formate as the hydrogen donor and palladium as the catalyst, the intermediate 4-(2-(2-(Dimethylamino)-2-oxoethoxy)-2-oxoethyl)phenyl-4-aminobenzoate is obtained. This process is carried out at room temperature and normal pressure, highlighting the chemical versatility and reactivity of the compounds involved in Camostat's synthesis (Meng Zhao-li, 2006).

Scientific Research Applications

  • COVID-19 Treatment : Camostat mesylate has been investigated for its efficacy in preventing respiratory deterioration in patients with SARS-CoV-2 infection. It is hypothesized to reduce the requirement for COVID-19 related hospital admission, supplementary oxygen, and ventilation treatment (Halford et al., 2021). Another study mentions camostat mesylate starting a clinical trial due to its ability to prevent SARS-CoV-2 from entering human cells (K. Kupferschmidt, 2020).

  • Pancreatic Diseases : Camostat mesilate has been found effective against dyspepsia associated with non-alcoholic mild pancreatic disease, indicating its therapeutic potential for patients with such conditions (Sai et al., 2010).

  • Influenza Infection : A study evaluated the anti-influenza effects of camostat in mice infected with human influenza viruses, suggesting its potential as an anti-influenza agent (Lee et al., 2005).

  • Pain Suppression in Pancreatitis : Camostat mesilate was shown to suppress pancreatic pain in rodents, suggesting a role in treating pain associated with pancreatitis (Ishikura et al., 2007).

  • Pancreatic Fibrosis : Research indicates that camostat can reduce pancreatic fibrosis, showing promise in the management of chronic pancreatitis (Emori et al., 2005).

  • Diabetes-Related Conditions : A study on Otsuka Long-Evans Tokushima Fatty rats, a model of type 2 diabetes, found that camostat can reverse obesity, hyperinsulinemia, and hyperglycemia, and inhibit pancreatic inflammation and fibrosis (Jia et al., 2005).

  • SARS-CoV-2 Infection Prophylaxis : Camostat has been suggested as a potential therapeutic agent for pre- or post-exposure prophylaxis of SARS-CoV-2, especially through topical application in airway tissues (Guo et al., 2022).

Safety And Hazards

Camostat mesilate is a protease inhibitor used to treat chronic pancreatitis . Patients should be counselled regarding the risk of anaphylaxis, thrombocytopenia, hepatic dysfunction, and hyperkalemia . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

[4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-24(2)17(25)12-28-18(26)11-13-3-9-16(10-4-13)29-19(27)14-5-7-15(8-6-14)23-20(21)22/h3-10H,11-12H2,1-2H3,(H4,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASIMHXSUQUHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC(=O)CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59721-29-8 (monomethanesulfonate)
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6044010
Record name Camostat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In rats, oral camostat mesylate may increase pancreatic secretions and hypertrophy by increasing cholecystokinin release. Administration in rats has also lead to lower levels of IL-1beta, IL-6, TNF-alpha, TGF-beta, and PSC. Similar activity is seem after administration in humans, leading to reduced pain and inflammation as well as improve the function of the pancrease in chronic pancreatitis. In the case of SARS-CoV-2, camostat mesylate inhibits the action of the serine protease TMPRSS2, preventing the priming of the viral spike protein for attachment to ACE2, and entry into the cell.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Camostat

CAS RN

59721-28-7
Record name Camostat
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URL https://commonchemistry.cas.org/detail?cas_rn=59721-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Camostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059721287
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Camostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMOSTAT
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

194-198
Record name Camostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,150
Citations
G Chupp, A Spichler-Moffarah, OS Søgaard… - medRxiv, 2022 - ncbi.nlm.nih.gov
… Participants receiving camostat had statistically significant lower quantitative … the camostat mesylate group compared to placebo. Intention-to-treat analysis demonstrated that camostat …
Number of citations: 22 www.ncbi.nlm.nih.gov
T Kinoshita, M Shinoda, Y Nishizaki, K Shiraki, Y Hirai… - medRxiv, 2022 - medrxiv.org
… of camostat mesilate as a treatment option for COVID-19. However, since the administration of camostat … load, we cannot exclude the possibility that camostat mesilate may be effective if …
Number of citations: 4 www.medrxiv.org
P Breining, AL Frølund, JF Højen… - Basic & clinical …, 2021 - Wiley Online Library
… camostat mesylate inhibits virus‐cell membrane fusion and hence viral replication. In mice, camostat … In the following, we will review current knowledge on camostat mesylate mode of …
Number of citations: 125 onlinelibrary.wiley.com
YS Kim, SH Jeon, J Kim, JH Koh, SW Ra… - Antimicrobial Agents …, 2023 - Am Soc Microbiol
… Camostat mesylate, an orally bioavailable serine protease … We randomly assigned patients to receive either camostat … 7 and 8 days in the camostat mesylate group and the placebo …
Number of citations: 10 journals.asm.org
T Kinoshita, M Shinoda, Y Nishizaki, K Shiraki, Y Hirai… - BMC medicine, 2022 - Springer
Background In vitro drug screening studies have indicated that camostat mesilate (FOY-305) may prevent SARS-CoV-2 infection into human airway epithelial cells. This study was …
Number of citations: 14 link.springer.com
M Hoffmann, H Hofmann-Winkler, JC Smith… - …, 2021 - thelancet.com
… entry Camostat mesylate resistant. Moreover, our results show that the Camostat mesylate … , and we provide structural insights into how Camostat mesylate and GBPA block TMPRSS2. …
Number of citations: 274 www.thelancet.com
JD Gunst, NB Staerke, MH Pahus, LH Kristensen… - …, 2021 - thelancet.com
… Our findings show that 200 mg tid camostat mesilate is not an effective treatment for hospitalized patients with Covid-19. However, we cannot exclude the possibility that camostat …
Number of citations: 145 www.thelancet.com
H Hofmann-Winkler, O Moerer, S Alt-Epping… - Critical care …, 2020 - ncbi.nlm.nih.gov
… The serine protease inhibitor camostat mesylate, which is … However, it is unknown whether camostat mesylate is safe and … camostat mesylate or were treated with hydroxychloroquine. …
Number of citations: 50 www.ncbi.nlm.nih.gov
Y Sakr, H Bensasi, A Taha, M Bauer, K Ismail - Intensive care medicine, 2021 - Springer
… ) in patients treated with camostat mesylate than those who were … observed therapeutic benefit of camostat mesylate in these … In summary: in this cohort, a therapeutic benefit of camostat …
Number of citations: 22 link.springer.com
M Yamaya, Y Shimotai, Y Hatachi, NL Kalonji… - Pulmonary …, 2015 - Elsevier
… Camostat reduced the amounts of influenza viruses in the … Camostat also reduced the concentrations of the cytokines … , and the expression levels were not affected by camostat. …
Number of citations: 90 www.sciencedirect.com

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